molecular formula C16H11BrN2O2 B14987719 N-(3-bromophenyl)-5-phenyl-1,2-oxazole-3-carboxamide

N-(3-bromophenyl)-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B14987719
M. Wt: 343.17 g/mol
InChI Key: SZBQKMITCYWIMZ-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-5-phenyl-1,2-oxazole-3-carboxamide is a chemical compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a bromophenyl group and a phenyl group attached to an oxazole ring, which is further connected to a carboxamide group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Properties

Molecular Formula

C16H11BrN2O2

Molecular Weight

343.17 g/mol

IUPAC Name

N-(3-bromophenyl)-5-phenyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C16H11BrN2O2/c17-12-7-4-8-13(9-12)18-16(20)14-10-15(21-19-14)11-5-2-1-3-6-11/h1-10H,(H,18,20)

InChI Key

SZBQKMITCYWIMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC(=CC=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-5-phenyl-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-5-phenyl-1,2-oxazole-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-bromophenyl)-5-phenyl-1,2-oxazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function . This inhibition can disrupt various physiological processes, making the compound useful in the treatment of certain diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-bromophenyl)-5-phenyl-1,2-oxazole-3-carboxamide is unique due to its specific oxazole ring structure, which imparts distinct chemical and biological properties

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